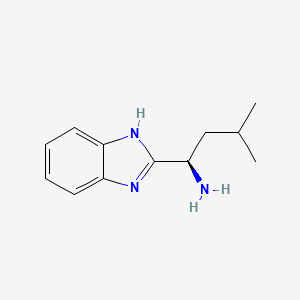
(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine
Overview
Description
®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is a chiral compound featuring a benzimidazole ring attached to a butylamine chain with a methyl substituent. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using an appropriate alkyl halide, such as 3-chloromethylbutylamine, in the presence of a base like potassium carbonate.
Resolution of Enantiomers: The racemic mixture obtained from the alkylation step can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of ®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form partially or fully saturated derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated benzimidazole derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry
®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains .
Medicine
Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry
In the material science field, ®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is used in the development of new polymers and as a ligand in coordination chemistry.
Mechanism of Action
The biological activity of ®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is primarily attributed to its ability to interact with nucleic acids and proteins. The benzimidazole ring can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-1H-benzimidazol-2-yl)-4-methylphenol
- 2-(5-Chloro-1H-benzimidazol-2-yl)-4-methylphenol
- 2-(5-Nitro-1H-benzimidazol-2-yl)-4-bromophenol
Uniqueness
®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine stands out due to its chiral nature, which can lead to enantioselective interactions with biological targets. This property is particularly valuable in medicinal chemistry, where the enantiomeric purity of a compound can significantly impact its efficacy and safety profile.
Properties
IUPAC Name |
(1R)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXOCEISVOCBCD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=NC2=CC=CC=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654453 | |
| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60603-60-3 | |
| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


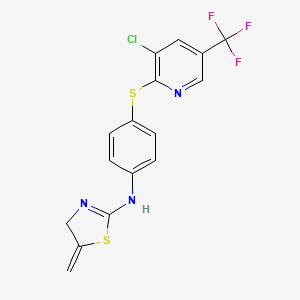
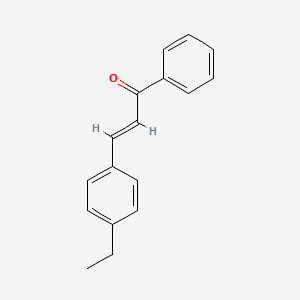
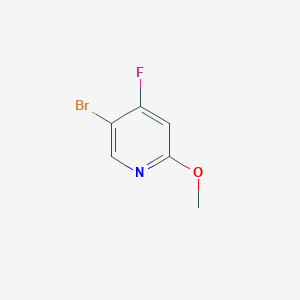

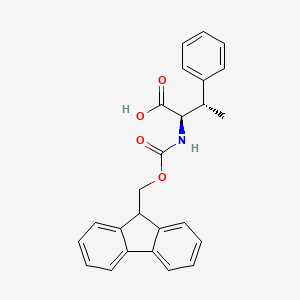

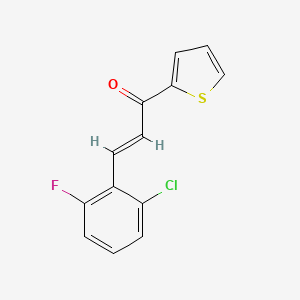
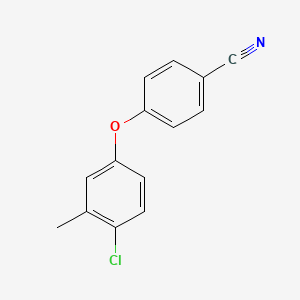
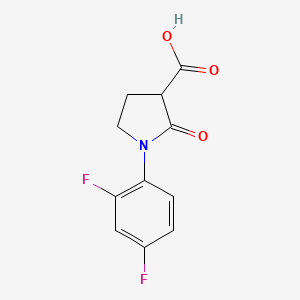

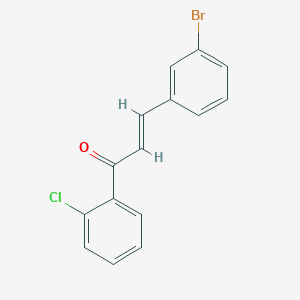
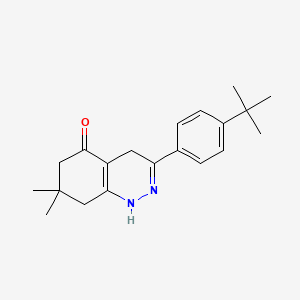
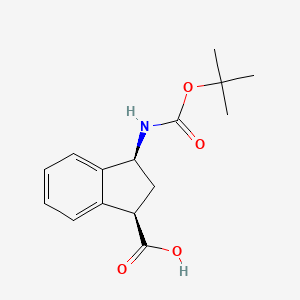
![Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6355701.png)
